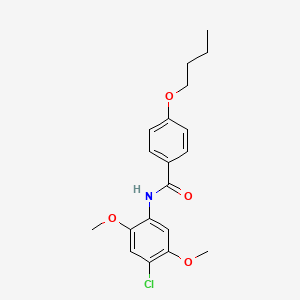![molecular formula C16H15F6N5O4S B5149867 ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate](/img/structure/B5149867.png)
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate is a complex organic compound known for its unique chemical structure and properties. This compound features a hexafluoropropane backbone, which imparts significant stability and reactivity. It is often utilized in various scientific research applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate typically involves multiple steps:
Formation of the Hexafluoropropane Backbone: This step involves the reaction of hexafluoropropane with appropriate reagents to form the desired backbone.
Attachment of the Pyrimidin-2-ylsulfamoyl Group: This involves the reaction of pyrimidin-2-ylsulfamoyl chloride with the hexafluoropropane backbone under controlled conditions.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate product with ethyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidin-2-ylsulfamoyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted compounds.
Aplicaciones Científicas De Investigación
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: It is used in the development of advanced materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate involves its interaction with specific molecular targets. The hexafluoropropane backbone and pyrimidin-2-ylsulfamoyl group play crucial roles in its activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethylcarbamate
- 1,1,1,3,3,3-Hexafluoro-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Uniqueness
Ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its hexafluoropropane backbone provides stability and reactivity, while the pyrimidin-2-ylsulfamoyl group offers potential biological activity. This combination makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-(pyrimidin-2-ylsulfamoyl)anilino]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O4S/c1-2-31-13(28)26-14(15(17,18)19,16(20,21)22)25-10-4-6-11(7-5-10)32(29,30)27-12-23-8-3-9-24-12/h3-9,25H,2H2,1H3,(H,26,28)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSLSTXILUMQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
![(1,3-benzodioxol-5-ylmethyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5149804.png)
![(3Z)-5-(4-bromophenyl)-3-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]furan-2-one](/img/structure/B5149811.png)
![1-[3-(5,7-Dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea](/img/structure/B5149813.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5149815.png)
![2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine](/img/structure/B5149825.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5149833.png)

![(3-chlorophenyl)[1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5149847.png)
![(5Z)-1-(3-chloro-2-methylphenyl)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5149857.png)
![3-allyl-2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B5149860.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)-N-(2-phenylethyl)glycinamide](/img/structure/B5149886.png)
